[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-
Description
[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl- (hereafter referred to as the target compound) is a bipyrrole-based molecule functionalized with dicarboxamide groups at the 5,5' positions and dinonyl alkyl chains at the amide nitrogen atoms.
Properties
CAS No. |
653575-22-5 |
|---|---|
Molecular Formula |
C28H46N4O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-nonyl-5-[5-(nonylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
DAHIWMYWLNTUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the following steps:
Formation of Bipyrrole Core: The bipyrrole core can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of Nonyl Groups: The nonyl groups can be introduced via N-alkylation reactions using nonyl halides in the presence of a base such as sodium hydride.
Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the bipyrrole core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted bipyrroles.
Scientific Research Applications
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
Bipyrrole vs. Bipyridine Derivatives
The target compound’s bipyrrole core distinguishes it from the widely studied 2,2'-bipyridine-5,5'-dicarboxamide derivatives (e.g., compound 19 in ). Bipyrroles are more electron-rich due to the aromatic nitrogen’s lone pair participation in the π-system, enhancing their ability to coordinate metal ions or engage in π-π stacking. In contrast, bipyridines are stronger π-acceptors, making their dicarboxamide derivatives more suitable for applications requiring redox-active ligands .
Example :
- 5,5'-Dicarboxamide-2,2'-bipyridine (): Synthesized via amidation of ethyl carboxylate precursors, this compound exhibits a high melting point (>280°C) and serves as a precursor for dicyano-bipyridine (via dehydration with POCl₃ or P₄O₁₀) .
- Target Compound: Expected to have lower thermal stability than bipyridine analogues due to the less rigid pyrrole core, though the nonyl chains may enhance solubility in nonpolar solvents.
Alkyl vs. Aryl Substituents
The dinonyl chains in the target compound contrast with aryl-substituted analogues like N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide (). The latter features nitro groups that induce significant twisting (dihedral angle = 77.66° between benzene rings), reducing conjugation but stabilizing the crystal lattice via N–H⋯O hydrogen bonds. In contrast, the nonyl chains in the target compound likely increase solubility and flexibility while reducing crystallinity .
Functional Group Variations
Dicarboxamide vs. Thiocarboxamide
The compound 5,5’-Bis(N-nonylthiocarboxamido)-2,2’-bi(N-methylpyrrole) (2c, ) replaces oxygen with sulfur in the carboxamide group. Thiocarboxamides exhibit stronger metal-binding affinity due to sulfur’s softer Lewis basicity. However, they are less stable under oxidative conditions compared to dicarboxamides. The target compound’s oxygen-based amides may favor hydrogen-bonded networks, as seen in ’s crystal structures .
Amide vs. Nitrile Derivatives
The dehydration of dicarboxamides to dicyano derivatives (e.g., 5,5'-dicyano-2,2'-bipyridine, ) highlights the reactivity of the target compound’s functional groups. Similar treatment with POCl₃ or P₄O₁₀ could convert the target compound into a dicyano-bipyrrole, though pyrrole’s lower thermal stability might necessitate milder conditions .
Structural and Thermal Properties
| Compound | Core Structure | Substituents | Melting Point (°C) | Key Interactions |
|---|---|---|---|---|
| Target Compound | Bipyrrole | N,N'-dinonyl | Not reported | N–H⋯O hydrogen bonds (expected) |
| 5,5'-Dicarboxamide-2,2'-bipyridine (19) | Bipyridine | -NH₂ | >280 | Intermolecular H-bonding |
| N,N'-Bis(4-nitrophenyl)biphenyl-2,2'-dicarboxamide | Biphenyl | 4-nitrophenyl | Not reported | N–H⋯O, C–H⋯O interactions |
| 5,5’-Bis(N-nonylthiocarboxamido)-2,2’-bi(N-methylpyrrole) (2c) | Bipyrrole | N-nonylthiocarboxamido | 95–99 | S⋯Metal interactions |
Q & A
Q. Table 1: Example Synthetic Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| DCC/DMAP | CH₂Cl₂ | 0°C → RT | 60–75 | |
| EDCI/HOBt | DMF | RT | 50–65 | [Analogous to [4]] |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide derivatives?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies amide proton deshielding (~δ 10–12 ppm) and alkyl chain integration.
- X-ray crystallography : Resolves intramolecular interactions (e.g., hydrogen bonding between N-hydroxyl and carbonyl groups, as seen in analogous pyrrole structures with O–H···O distances of 2.558 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Basic: How does the dinonyl substitution influence the compound’s stability under oxidative or thermal conditions?
Methodological Answer:
- Oxidative stability : Intramolecular hydrogen bonding (e.g., N–H···O=C) can inhibit oxidation, as observed in structurally similar N-hydroxypyrroles resistant to m-chloroperbenzoic acid and H₂O₂ .
- Thermal stability : Long alkyl chains (dinonyl) enhance hydrophobicity and may reduce decomposition rates in polar solvents.
Advanced: How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?
Methodological Answer:
- Coupling agent selection : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for easier purification .
- Solvent optimization : Test mixed solvents (e.g., CH₂Cl₂/THF) to balance reactivity and solubility.
- In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side reactions dominate.
Advanced: How to resolve contradictions in reported reactivity data (e.g., unexpected resistance to oxidation)?
Methodological Answer:
- Theoretical framework : Apply hydrogen-bonding theory (e.g., redox modulation via O–H···O interactions) to explain anomalous stability .
- Control experiments : Compare with analogs lacking dinonyl groups or hydrogen-bonding capacity.
- Computational modeling : Use DFT to calculate bond dissociation energies and predict redox behavior .
Advanced: What computational strategies predict the compound’s supramolecular assembly or binding affinity?
Methodological Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., antioxidant enzymes) using AutoDock Vina .
- MD simulations : Analyze alkyl chain flexibility and aggregation behavior in nonpolar environments.
Advanced: How to design experiments exploring novel applications (e.g., antioxidant or catalytic properties)?
Methodological Answer:
Q. Table 2: Oxidation Resistance in Analogous Compounds
| Oxidizing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT | No reaction | |
| H₂O₂/NaWO₄ | MeOH/CH₃CN | Recovery of starting material |
Advanced: How to address discrepancies in experimental vs. theoretical data (e.g., crystallography vs. computational bond lengths)?
Methodological Answer:
- Error analysis : Compare X-ray O–H···O distances (2.558 Å) with DFT-calculated values to assess model accuracy .
- Multi-method validation : Supplement crystallography with IR spectroscopy to confirm hydrogen bonding.
Advanced: What theoretical frameworks guide research on this compound’s electronic properties?
Methodological Answer:
- Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict charge-transfer behavior.
- Conceptual DFT : Calculate electrophilicity indices to assess reactivity trends .
Advanced: How to design a study when crystallographic data is unavailable?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
